molecular formula C8H6N2O4 B2974535 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 852399-94-1

6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No. B2974535
CAS RN: 852399-94-1
M. Wt: 194.146
InChI Key: FUUXILGTYMNJST-UHFFFAOYSA-N
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Description

“6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid” is a heterocyclic compound with the CAS Number: 852399-94-1 . It has a molecular weight of 194.15 . The compound is a powder and is stored at a temperature of 4°C .


Molecular Structure Analysis

The IUPAC name for this compound is 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid . The Inchi Code for this compound is 1S/C8H6N2O4/c1-3-4(8(12)13)5-6(11)9-2-10-7(5)14-3/h2H,1H3,(H,12,13)(H,9,10,11) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 194.15 .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthetic Approaches and Reactions

Research has explored various synthetic approaches and reactions involving derivatives of 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid. For instance, Kappe and Roschger (1989) investigated the methylation, acylation, and synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines starting from Biginelli compounds, revealing versatile synthetic routes for the preparation of pyrimidine derivatives (Kappe & Roschger, 1989). Similarly, Zigeuner, Knopp, and Blaschke (1976) described the synthesis of tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylic acids and their derivatives, highlighting hydrogenolysis and hydrolysis methods (Zigeuner, Knopp, & Blaschke, 1976).

Chemical Transformations

The research also delves into specific chemical transformations of pyrimidine derivatives, demonstrating their utility in synthesizing a broad range of structurally diverse compounds. For example, Hu et al. (2010) developed a method for synthesizing ethyl 3,4-dihydro-6-methyl-4-oxo-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylate derivatives, showcasing their potential in generating compounds with cytotoxic activities against lung cancer cell lines (Hu, Wang, Du, Chen, & Ding, 2010).

Biological Activities

Antimicrobial and Antineoplastic Activities

Some derivatives of 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid have been evaluated for their biological activities, including antimicrobial and antineoplastic effects. Kolisnyk et al. (2015) synthesized novel derivatives showing promising antimicrobial activity against strains of Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015). Moreover, Machoń and Cieplik (1988) reported on furo[3,4-d]pyrimidine derivatives exhibiting potent antineoplastic activity, highlighting the therapeutic potential of these compounds (Machoń & Cieplik, 1988).

Safety and Hazards

The compound has the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid” and similar compounds could involve further exploration of their therapeutic potential. Pyrimidine and its fused derivatives have shown diverse biological potential and are considered as bioisosteres with purines . Therefore, they could be valuable for medical applications in the future .

properties

IUPAC Name

6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-3-4(8(12)13)5-6(11)9-2-10-7(5)14-3/h2H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUXILGTYMNJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)N=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

CAS RN

852399-94-1
Record name 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
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